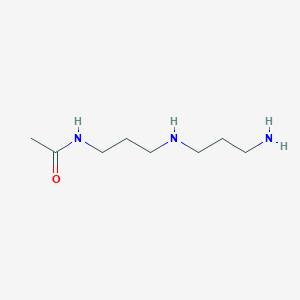

N(1)-Acetylnorspermidine

Description

N(1)-Acetylnorspermidine is a polyamine derivative characterized by the acetylation of the primary amine group at the N1 position of the norspermidine backbone. Its molecular formula is C₈H₁₉N₃O, with an average molecular weight of 173.26 g/mol and a single isotopic mass of 173.1525 . Structurally, it is defined by the IUPAC name N-(3-acetamidopropyl)butane-1,4-diaminium, and its SMILES notation is CC(=O)NCCC[N+]CCCC[N+] .

N(1)-Acetylnorspermidine plays a critical role in polyamine metabolism, particularly in modulating cellular growth and differentiation. It has been detected in biological systems, including human serum, where its levels correlate with metabolic activity . Its synthesis involves selective acetylation of norspermidine, often employing Boc-protection strategies and ruthenium-catalyzed oxidation for carboxylate derivatives .

Properties

IUPAC Name |

N-[3-(3-aminopropylamino)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O/c1-8(12)11-7-3-6-10-5-2-4-9/h10H,2-7,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCGLAKRWLZACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949516 | |

| Record name | N-{3-[(3-Aminopropyl)amino]propyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70862-22-5, 26696-56-0 | |

| Record name | N(1)-Acetylnorspermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{3-[(3-Aminopropyl)amino]propyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{3-[(3-aminopropyl)amino]propyl}acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(1)-Acetylnorspermidine typically involves the acetylation of norspermidine. One common method includes reacting norspermidine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions, with the temperature maintained at around room temperature to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for N(1)-Acetylnorspermidine are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and minimize by-products. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N(1)-Acetylnorspermidine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted polyamines.

Scientific Research Applications

Biochemical Role and Identification

N(1)-Acetylnorspermidine was first identified in Vibrio parahaemolyticus, where it plays a significant role in cellular growth and metabolism. The compound is formed through the acetylation of norspermidine, catalyzed by acetyltransferases, particularly during the exponential growth phase of the bacterium. This indicates that N(1)-acetylnorspermidine may be crucial for regulating growth processes in certain microorganisms .

Antimicrobial Activity

Recent studies have indicated that nitrogen-containing compounds, including derivatives of N(1)-acetylnorspermidine, exhibit antimicrobial properties. For example, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cancer Research

N(1)-Acetylnorspermidine's role in cell proliferation and differentiation positions it as a candidate for cancer research. Polyamines are known to influence cell growth, and their derivatives can modulate cellular pathways involved in tumor progression. Investigating the specific roles of N(1)-acetylnorspermidine could lead to novel therapeutic strategies for cancer treatment.

Case Study on Vibrio parahaemolyticus

A study conducted on Vibrio parahaemolyticus demonstrated that the concentration of N(1)-acetylnorspermidine peaked four hours post-inoculation, correlating with rapid cell division. This finding suggests that manipulating levels of this compound could provide insights into controlling bacterial growth in food safety applications .

Clinical Applications

While direct clinical applications of N(1)-acetylnorspermidine are still under investigation, its structural analogs have been explored for therapeutic uses. For instance, nitrogen-containing heterocycles have shown promise in treating various diseases due to their ability to interact with biological targets effectively . Future research may expand on these findings to explore how N(1)-acetylnorspermidine can be utilized in drug development.

Comparative Data Table

| Compound | Source | Biological Activity | Potential Applications |

|---|---|---|---|

| N(1)-Acetylnorspermidine | Vibrio parahaemolyticus | Cell growth regulation | Antimicrobial agents, Cancer therapy |

| Norspermidine | Various bacteria | Polyamine synthesis | Cell proliferation studies |

| Acetylated derivatives | Synthetic | Antimicrobial | Drug development |

Mechanism of Action

The mechanism of action of N(1)-Acetylnorspermidine involves its interaction with cellular components such as DNA, RNA, and proteins. It can stabilize DNA structures, enhance protein synthesis, and promote cell growth. The compound exerts its effects by binding to negatively charged molecules, thereby influencing various biochemical pathways. Key molecular targets include nucleic acids and enzymes involved in polyamine metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between N(1)-Acetylnorspermidine and related polyamines:

Key Observations:

- Acetylation Position Matters: N1 vs. N8 acetylation in spermidine derivatives alters metabolic fate. For example, N8-Acetylspermidine is a substrate for polyamine oxidases, whereas N1-Acetylnorspermidine is implicated in acetylation-dependent regulation .

- Functional Group Impact : The feruloyl group in N1-Feruloylspermidine enhances antioxidant activity compared to acetylated derivatives .

- Isotopic Labeling : Deuterium-labeled analogues enable precise tracking of enzymatic activity without altering biological function .

Analytical Data:

- NMR Spectroscopy: N(1)-Acetylnorspermidine exhibits distinct ¹H NMR signals at δ 2.11 (acetyl methyl) and δ 2.85–2.88 (methylene protons adjacent to amines) . Comparatively, N1-Acetylspermidine shows upfield shifts due to its longer carbon chain .

- Mass Spectrometry : Deuterium-labeled derivatives display mass shifts (e.g., +4 Da for D₄-labeled compounds) .

Biological Activity

N(1)-Acetylnorspermidine is a polyamine derivative that has garnered attention due to its biological significance, particularly in microbial physiology. This compound, a modified form of norspermidine, plays essential roles in various cellular processes, including growth regulation, biofilm formation, and signal transduction in bacteria.

Chemical Structure

N(1)-Acetylnorspermidine can be represented by the formula:

Its structure consists of an acetamido group attached to a norspermidine backbone, which is critical for its biological functions.

1. Role in Bacterial Growth and Development

Research indicates that N(1)-acetylnorspermidine is present in several bacterial species, including Vibrio parahaemolyticus and Vibrio cholerae. It is involved in regulating growth and biofilm formation. For instance, studies have shown that norspermidine and its derivatives can influence the biofilm formation process through interactions with specific signaling pathways.

| Bacterial Species | Presence of N(1)-Acetylnorspermidine | Effect on Biofilm Formation |

|---|---|---|

| Vibrio cholerae | Detected | Regulates biofilm formation |

| Vibrio parahaemolyticus | Detected | Influences growth dynamics |

| Campylobacter jejuni | Not detected | Polyamine-independent growth |

2. Signal Transduction

N(1)-Acetylnorspermidine acts as a signaling molecule that modulates various physiological responses in bacteria. In Vibrio cholerae, it has been shown to interact with the c-di-GMP signaling pathway, which is crucial for biofilm development and virulence factor expression . The presence of this polyamine derivative can alter gene expression profiles related to stress responses and environmental adaptation.

3. Polyamine Synthesis Pathways

The biosynthesis of N(1)-acetylnorspermidine involves several enzymatic steps. It is synthesized from norspermidine through the action of specific acetyltransferases. Research has revealed that different bacterial species utilize distinct pathways for the synthesis of polyamines, including N(1)-acetylnorspermidine, highlighting the evolutionary diversity in metabolic strategies among microbes .

Case Study: Biofilm Formation in Vibrio cholerae

A study investigating the role of polyamines in biofilm formation found that exogenous addition of norspermidine led to increased biofilm density in Vibrio cholerae. The study concluded that NspS, a periplasmic solute-binding protein, mediates the signal transduction pathway influenced by norspermidine, thereby enhancing biofilm formation .

Research Findings

- Polyamine Transport : Contrary to expectations, recent findings suggest that while polyamines like N(1)-acetylnorspermidine are crucial for growth and biofilm formation, they are not necessarily transported into cells but rather function as signaling molecules within the periplasmic space .

- Inhibition of Planktonic Growth : High concentrations of N(1)-acetylnorspermidine can inhibit planktonic growth in certain bacterial strains, demonstrating a dual role where it promotes biofilm formation while simultaneously regulating growth under specific conditions .

Q & A

Advanced Research Question

- Hypothesis : N(1)-Acetylnorspermidine modulates differentiation by regulating polyamine homeostasis in stem cells.

- Experimental Framework :

- Model System : Use induced pluripotent stem cells (iPSCs) cultured in differentiation media.

- Intervention : Knockdown or overexpression of polyamine acetyltransferases (e.g., SAT1) to alter N(1)-Acetylnorspermidine levels.

- Controls : Include untreated cells and cells treated with polyamine biosynthesis inhibitors (e.g., DFMO).

- Outcome Measures : Quantify differentiation markers (e.g., Oct4, Sox2) via qPCR and measure intracellular polyamine levels via HPLC .

What statistical approaches are appropriate for analyzing dose-response relationships in N(1)-Acetylnorspermidine toxicity studies?

Advanced Research Question

- Data Collection : Use logarithmic dosing (e.g., 0.1–100 µM) to capture EC50 values.

- Analysis :

- Fit data to a sigmoidal dose-response curve using nonlinear regression (e.g., GraphPad Prism).

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Report confidence intervals and effect sizes to assess clinical relevance .

- Validation : Include replicate experiments (n ≥ 3) and negative controls (e.g., solvent-only treatments) to minimize Type I errors .

How can researchers ensure reproducibility when studying N(1)-Acetylnorspermidine in vivo?

Advanced Research Question

- Animal Models : Use genetically homogeneous strains (e.g., C57BL/6 mice) and standardize housing conditions (diet, light cycles).

- Dosing : Administer via intraperitoneal injection with vehicle controls (e.g., saline).

- Endpoint Consistency : Collect tissues at fixed timepoints post-administration and store at -80°C to prevent polyamine degradation.

- Data Reporting : Adhere to ARRIVE guidelines for animal studies, including full disclosure of sample sizes and exclusion criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.